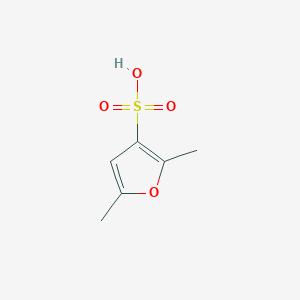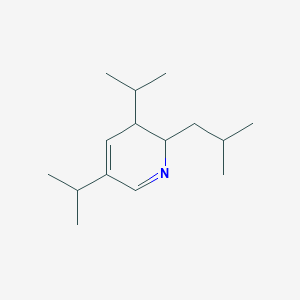
Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate is an organic compound that features a pyridine ring attached to a methylprop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate typically involves the reaction of pyridine derivatives with methylprop-2-enoate under specific conditions. One common method involves the alkylation of 2-picolylamine by picolyl chloride, followed by esterification with methylprop-2-enoate . The reaction conditions often require the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-pyridylmethyl)amine: A related compound with similar structural features but different functional groups.
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate: Another compound with a pyridine ring and methylprop-2-enoate group.
Uniqueness
Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups and structural properties. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
97986-10-2 |
|---|---|
Formule moléculaire |
C20H17N3O2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
tripyridin-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H17N3O2/c1-15(2)19(24)25-20(16-9-3-6-12-21-16,17-10-4-7-13-22-17)18-11-5-8-14-23-18/h3-14H,1H2,2H3 |
Clé InChI |
NIAPDGWNZAPKPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C1=CC=CC=N1)(C2=CC=CC=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
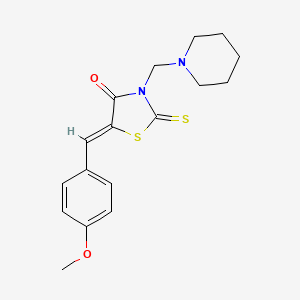
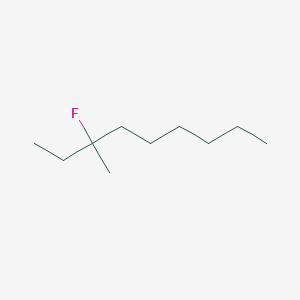


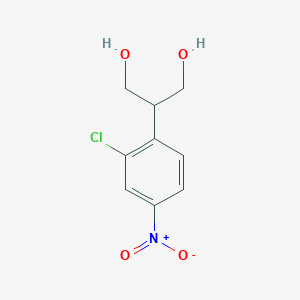
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
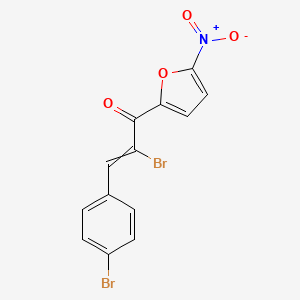
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)
